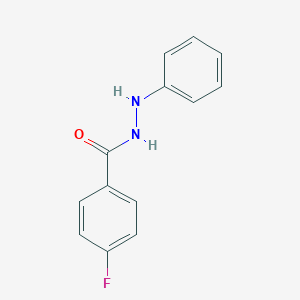

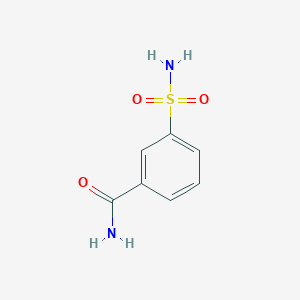

BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE

Übersicht

Beschreibung

Benzoic acid, p-fluoro-, 2-phenylhydrazide is a chemical compound with the molecular formula C13H11FN2O. It is commonly referred to as Fluorobenzene hydrazide or FBH. FBH is a widely used chemical in scientific research due to its unique properties and applications.

Wirkmechanismus

FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. The reaction occurs through the addition of the nitrogen atom of the hydrazide to the carbonyl group of the aldehyde or ketone. This reaction is reversible and can be used to determine the concentration of aldehydes and ketones in biological samples.

Biochemical and Physiological Effects:

FBH has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a safe chemical when handled properly.

Vorteile Und Einschränkungen Für Laborexperimente

FBH has several advantages as a reagent in laboratory experiments. It is stable, easy to handle, and has a high reactivity towards carbonyl compounds. However, it has some limitations such as its limited solubility in water and its potential toxicity if not handled properly.

Zukünftige Richtungen

FBH has several future directions for research. Some of these include:

1. Developing new synthetic routes for FBH and its derivatives.

2. Investigating the potential of FBH as a fluorescent probe for other biological molecules.

3. Studying the reactivity of FBH towards other functional groups.

4. Exploring the potential of FBH as a drug delivery system.

Conclusion:

In conclusion, FBH is a widely used chemical in scientific research due to its unique properties and applications. It is synthesized through the reaction of p-fluorobenzoyl chloride with phenylhydrazine in the presence of a base. FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. It has no significant biochemical or physiological effects on living organisms. FBH has several advantages as a reagent in laboratory experiments, but also has some limitations. There are several future directions for research on FBH, including developing new synthetic routes and investigating its potential as a drug delivery system.

Wissenschaftliche Forschungsanwendungen

FBH is used in various scientific research applications such as:

1. As a reagent for the determination of aldehydes and ketones in biological samples.

2. As a fluorescent probe for the detection of nitric oxide in biological systems.

3. As a starting material for the synthesis of other chemical compounds.

Eigenschaften

CAS-Nummer |

1496-02-2 |

|---|---|

Molekularformel |

C13H11FN2O |

Molekulargewicht |

230.24 g/mol |

IUPAC-Name |

4-fluoro-N'-phenylbenzohydrazide |

InChI |

InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |

InChI-Schlüssel |

PGKDUKIHKGXXIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |

Andere CAS-Nummern |

1496-02-2 |

Herkunft des Produkts |

United States |

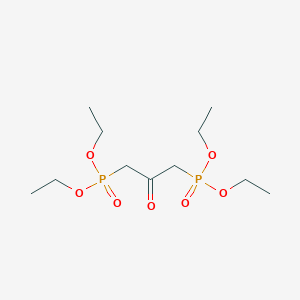

Synthesis routes and methods I

Procedure details

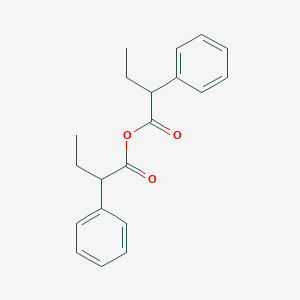

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)